4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine
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Overview
Description
4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.7 g/mol . This compound features a morpholine ring substituted with a 2-[(6-chloropyridin-3-yl)oxy]ethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine typically involves the reaction of 6-chloropyridin-3-ol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 6-chloropyridin-3-ol is replaced by the 2-chloroethylmorpholine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(6-chloropyridin-3-yl)methyl]morpholine: Similar structure but with a methyl group instead of an ethyl group.
4-(2-((2-bromo-6-chloropyridin-3-yl)oxy)ethyl)morpholine: Contains a bromo substituent instead of chloro.
Uniqueness
4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Introduction
4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine is a morpholine derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C11H15ClN2O2 |
Molecular Weight | 242.70 g/mol |
IUPAC Name | 4-[2-(6-chloropyridin-3-yl)oxyethyl]morpholine |
InChI Key | LIBKIDPJYQPTJW-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution reaction between 6-chloropyridin-3-ol and 2-chloroethylmorpholine under basic conditions. This method allows for the formation of the desired morpholine derivative with high yields and purity .
The biological activity of this compound is attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. The compound modulates their activity, which can lead to various biological effects including:
- Antimicrobial Activity : The compound has shown potential against a range of microbial pathogens.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms .
Antimicrobial Activity
Research has indicated that morpholine derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess notable antibacterial and antifungal activities, suggesting that this compound may also exhibit similar effects .
Anticancer Activity
Recent investigations into the anticancer potential of morpholine derivatives have demonstrated their ability to inhibit tumor growth in various cancer cell lines. Notably, compounds with similar structures have been shown to induce apoptosis in cancer cells, which highlights their potential as chemotherapeutic agents .
Case Studies
-
Case Study on Antibacterial Activity :
- A study evaluated the antibacterial efficacy of several morpholine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a chloropyridine moiety exhibited enhanced activity compared to their non-substituted counterparts.
- Case Study on Anticancer Efficacy :
Properties
Molecular Formula |
C11H15ClN2O2 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
4-[2-(6-chloropyridin-3-yl)oxyethyl]morpholine |
InChI |
InChI=1S/C11H15ClN2O2/c12-11-2-1-10(9-13-11)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8H2 |
InChI Key |
LIBKIDPJYQPTJW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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